Lipophilicity Comparison
4-Methyl-3-(trifluoromethyl)-DL-phenylalanine exhibits a computed XLogP3-AA value of -0.2, indicating moderate lipophilicity [1]. This value is higher than that of the non-fluorinated parent compound phenylalanine (XLogP: -1.38) [2], but, significantly, it is lower than the simpler trifluoromethyl analog 3-(trifluoromethyl)-DL-phenylalanine, which has a LogP of 1.68 . This quantitative difference demonstrates that the addition of a methyl group to the CF3-phenylalanine scaffold uniquely modulates its lipophilicity profile.
| Evidence Dimension | Lipophilicity (Computed Partition Coefficient) |
|---|---|
| Target Compound Data | XLogP3-AA: -0.2 |
| Comparator Or Baseline | Phenylalanine: XLogP: -1.38; 3-(Trifluoromethyl)-DL-phenylalanine: LogP: 1.68 |
| Quantified Difference | Target compound is more lipophilic than phenylalanine (+1.18 units) but less lipophilic than 3-(trifluoromethyl)-DL-phenylalanine (-1.88 units). |
| Conditions | Computed values. XLogP3-AA is an algorithm for amino acids. LogP values are from different computational methods. |
Why This Matters
This specific lipophilicity profile is critical for optimizing bioavailability and membrane permeability, as it falls between the extremes of hydrophilic phenylalanine and highly lipophilic CF3 analogs.
- [1] National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 46737527, 4-Methyl-3-(trifluoromethyl)-DL-phenylalanine. View Source
- [2] National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6140, Phenylalanine. View Source
